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Compound Name:
N-methyl-2-oxo-2-

phenylacetamide

Cat. No.: B3156733 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-methyl-2-oxo-2-phenylacetamide core, a prominent α-ketoamide structure, has

emerged as a privileged scaffold in medicinal chemistry. Its inherent chemical properties and

synthetic tractability make it an attractive starting point for the development of a diverse range

of therapeutic agents. This technical guide provides a comprehensive overview of the

synthesis, chemical characteristics, and biological applications of this scaffold, supported by

quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Structure and Physicochemical Properties
N-methyl-2-oxo-2-phenylacetamide (C₉H₉NO₂) is characterized by a central α-ketoamide

functional group attached to a phenyl ring and an N-methyl group.[1] This arrangement confers

a unique combination of reactivity and stability, making it a versatile building block in drug

design.

Table 1: Physicochemical Properties of N-methyl-2-oxo-2-phenylacetamide
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Property Value Reference

Molecular Formula C₉H₉NO₂ [1][2][3]

Molecular Weight 163.17 g/mol [1][2]

IUPAC Name
N-methyl-2-oxo-2-

phenylacetamide
[2]

CAS Number 83490-71-5 [1]

Melting Point 74 °C [1][4]

LogP 1.1 [2]

Chemical Stability
Stable under recommended

storage conditions.
[3]

The α-ketoamide moiety is a key feature, with the two carbonyl groups influencing the

molecule's electronic properties and reactivity.[1] The phenyl ring is susceptible to electrophilic

substitution, allowing for a wide range of structural modifications to modulate biological activity.

[1]

Synthesis of the N-methyl-2-oxo-2-phenylacetamide
Scaffold
The primary synthetic route to N-methyl-2-oxo-2-phenylacetamide involves the condensation

of a phenylglyoxylic acid derivative with methylamine.[1] This reaction is typically facilitated by

activating the carboxylic acid group.

General Experimental Protocol for Synthesis
Materials:

Phenylglyoxylic acid

Thionyl chloride or a suitable coupling agent (e.g., DCC, EDC)

Methylamine (solution in a suitable solvent like THF or water)
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Anhydrous aprotic solvent (e.g., dichloromethane, THF)

Dry glassware

Procedure:

Activation of Phenylglyoxylic Acid: Phenylglyoxylic acid is dissolved in an anhydrous aprotic

solvent under an inert atmosphere. Thionyl chloride is added dropwise at 0 °C, and the

mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The

excess thionyl chloride and solvent are removed under reduced pressure to yield the

phenylglyoxyloyl chloride.

Amidation: The crude phenylglyoxyloyl chloride is dissolved in a fresh portion of anhydrous

aprotic solvent and cooled to 0 °C. A solution of methylamine is added dropwise with

vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for

several hours.

Work-up and Purification: The reaction mixture is washed with dilute acid (e.g., 1M HCl),

saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous

sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by

column chromatography on silica gel or by recrystallization to afford pure N-methyl-2-oxo-2-
phenylacetamide.

The N-methyl-2-oxo-2-phenylacetamide Scaffold in
Drug Discovery
The versatility of the N-methyl-2-oxo-2-phenylacetamide scaffold is demonstrated by the

diverse biological activities exhibited by its derivatives. Modifications to the phenyl ring and the

N-methyl group have led to the discovery of potent enzyme inhibitors and other therapeutic

agents.

Anticancer Activity
Derivatives of the related 2-phenylacetamide scaffold have shown promising anticancer

properties. For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been

synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines.[5]
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Table 2: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives[5]

Compound R Cell Line IC50 (µM)

2b m-NO₂ PC3 52

2c p-NO₂ PC3 80

2c p-NO₂ MCF-7 100

Imatinib - PC3 40

Imatinib - MCF-7 98

These results indicate that substitutions on the phenyl ring significantly influence the cytotoxic

activity.

Enzyme Inhibition
The α-ketoamide moiety can act as a warhead, covalently reacting with catalytic residues (like

serine or cysteine) in the active sites of enzymes.[6][7] This has been exploited in the design of

various enzyme inhibitors.

N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates have been synthesized and

shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms.[8][9][10]

Table 3: Carbonic Anhydrase Inhibitory Activity of an Isatin-based Sulfonamide Derivative[8][10]

Compound Target Kᵢ (nM)

2h hCA I 45.10

2h hCA II 5.87

2h hCA XII 7.91

Acetazolamide (Standard) hCA II -

Acetazolamide (Standard) hCA XII 5.70
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The indole-2,3-dione derivative 2h demonstrated significant inhibitory activity, particularly

against hCA II and the tumor-associated hCA XII.[8][10]

Experimental Protocols for Biological Evaluation
In-vitro Cytotoxicity Assay (MTS Assay)
This protocol is adapted from the methodology used for evaluating 2-(4-Fluorophenyl)-N-

phenylacetamide derivatives.[5]

Materials:

Cancer cell lines (e.g., PC3, MCF-7)

96-well microplates

Complete cell culture medium

Test compounds dissolved in DMSO

MTS reagent

Plate reader

Procedure:

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to

attach overnight.

Compound Treatment: The test compounds are serially diluted in cell culture medium and

added to the wells. A vehicle control (DMSO) is also included.

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a

humidified atmosphere with 5% CO₂.

MTS Assay: After the incubation period, the MTS reagent is added to each well, and the

plates are incubated for a further 1-4 hours.

Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and

the IC50 values are determined by plotting the percentage of viability against the compound

concentration.

Carbonic Anhydrase Inhibition Assay
This protocol is based on the methods described for the evaluation of N-phenylacetamide-2-

oxoindole benzenesulfonamide conjugates.[8]

Materials:

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

Assay buffer (e.g., Tris-HCl)

CO₂ as substrate

Inhibitor stock solutions

Spectrophotometer or stopped-flow instrument

Procedure:

Enzyme and Inhibitor Preparation: The enzyme and inhibitor solutions are prepared in the

assay buffer.

Reaction Initiation: The enzyme-catalyzed CO₂ hydration reaction is initiated by adding a

CO₂-saturated solution to the enzyme/inhibitor mixture.

Monitoring the Reaction: The reaction is monitored by measuring the change in pH using a

pH indicator or by a stopped-flow instrument.

Data Analysis: The initial velocities of the reaction are determined in the presence and

absence of the inhibitor. The inhibition constants (Kᵢ) are calculated by fitting the data to

appropriate enzyme inhibition models.

Signaling Pathways and Mechanisms of Action
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The mechanism of action for many N-methyl-2-oxo-2-phenylacetamide derivatives is linked

to the reactivity of the α-ketoamide group.

Mechanism of Covalent Inhibition

Enzyme Active Site
(e.g., Cysteine/Serine Protease)

Tetrahedral Hemiketal/
Hemithioacetal Intermediate

α-Ketoamide Inhibitor
(N-methyl-2-oxo-2-phenylacetamide derivative)

Nucleophilic Attack

Covalently Modified
Inactive Enzyme

Reversible/Irreversible

Click to download full resolution via product page

Caption: Covalent inhibition mechanism of α-ketoamide derivatives.

The electrophilic keto-carbonyl carbon of the α-ketoamide is susceptible to nucleophilic attack

by residues such as cysteine or serine in the active site of enzymes, leading to the formation of

a tetrahedral intermediate.[6][7] This can result in reversible or irreversible inhibition of the

enzyme.
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General Drug Discovery Workflow

N-methyl-2-oxo-2-phenylacetamide Scaffold Structure-Activity
Relationship (SAR) Studies

Chemical Modification Lead Compound
Optimization

Identify Potent Derivatives Preclinical/Clinical
Candidate

Improve PK/PD Properties

Click to download full resolution via product page

Caption: Drug discovery workflow utilizing the scaffold.

Conclusion
The N-methyl-2-oxo-2-phenylacetamide scaffold represents a valuable starting point for the

design and development of novel therapeutic agents. Its synthetic accessibility and the diverse

biological activities of its derivatives highlight its potential in addressing a range of diseases.

Further exploration of the structure-activity relationships of this scaffold is warranted to unlock

its full therapeutic potential. This guide provides a foundational resource for researchers to

build upon in their drug discovery efforts centered around this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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